molecular formula C6H6KNO2S B13240107 Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B13240107
M. Wt: 195.28 g/mol
InChI Key: NRVCIHYJTQCGFE-UHFFFAOYSA-M
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Description

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C6H6KNO2S It is a potassium salt of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.

Biological Activity

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. Thiazoles often exhibit a range of pharmacological effects, attributed to their ability to interact with various biological targets. The presence of the acetate group enhances its solubility and bioavailability.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds containing thiazole moieties can inhibit bacterial growth effectively. For instance, a study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organism
This compound15.62S. aureus
This compound31.25E. coli

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study investigated its effects on various cancer cell lines and found that it induced apoptosis in human cancer cells through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The compound's IC50 was determined to be approximately 20 µM, suggesting that it effectively inhibits cancer cell proliferation.

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in critical metabolic pathways in bacteria, leading to disrupted cell wall synthesis, which is vital for bacterial survival.

Structure-Activity Relationship (SAR)

The thiazole ring's substitution pattern significantly influences the compound's biological activity. Variations in the side chains can alter lipophilicity and membrane permeability, impacting the compound's efficacy against target organisms or cells.

Comparison of Related Compounds:

Compound Biological Activity
This compoundAntimicrobial, Anticancer
Potassium 2-(2-butylamino-1,3-thiazol-4-yl)acetateEnhanced lipophilicity
Potassium 2-(2-methylamino-1,3-thiazol-4-yl)acetateModerate anticancer activity

Properties

Molecular Formula

C6H6KNO2S

Molecular Weight

195.28 g/mol

IUPAC Name

potassium;2-(2-methyl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

NRVCIHYJTQCGFE-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CS1)CC(=O)[O-].[K+]

Origin of Product

United States

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